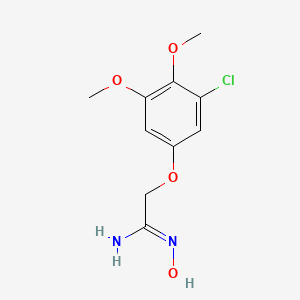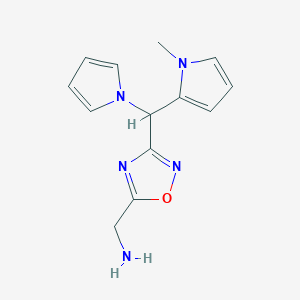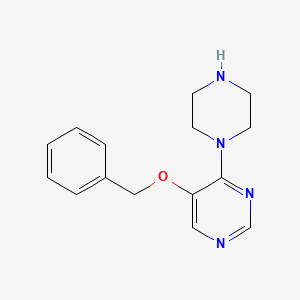![molecular formula C21H19BrFNO5 B14870012 (4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, fluoro-methoxybenzoyl, hydroxy, and hydroxypropyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step can be achieved through a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrrole derivative.
Addition of the Fluoro-Methoxybenzoyl Group: This can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with a fluoro-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation and Hydroxypropylation: The hydroxyl groups can be introduced through selective oxidation reactions, and the hydroxypropyl group can be added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its multiple functional groups may interact with biological targets, leading to potential therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromophenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.
5-(3-bromophenyl)-4-(3-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluoro group.
Uniqueness
The presence of both fluoro and methoxy groups in 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19BrFNO5 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrFNO5/c1-29-16-7-6-13(11-15(16)23)19(26)17-18(12-4-2-5-14(22)10-12)24(8-3-9-25)21(28)20(17)27/h2,4-7,10-11,18,25-26H,3,8-9H2,1H3/b19-17- |
InChI Key |
ANOCNGINXIJJFR-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)






